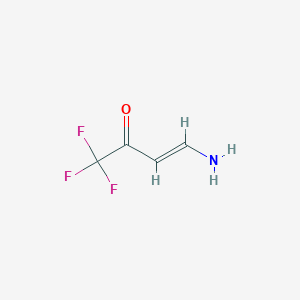

4-Amino-1,1,1-trifluoro-3-buten-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-4-amino-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h1-2H,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJDPIHFALRNER-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CN)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/N)\C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184848-89-3 | |

| Record name | 4-Amino-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorinated Enaminones

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its overall performance.[1][2] Within this context, 4-Amino-1,1,1-trifluoro-3-buten-2-one emerges as a highly versatile and reactive building block. As a trifluoromethylated enaminone, it possesses a unique "push-pull" electronic system, with the electron-donating amino group conjugated to the electron-withdrawing trifluoroacetyl group through a carbon-carbon double bond.[2] This electronic arrangement imbues the molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a wide array of complex chemical structures, particularly fluorine-containing heterocycles.[3][4]

This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 184848-89-3, is a compound that marries the stability of a trifluoromethyl group with the reactivity of a vinylogous amide.[5][6] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄F₃NO | [5][7] |

| Molecular Weight | 139.08 g/mol | [5][7] |

| Appearance | Liquid, solid, or semi-solid | [8] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [8] |

| Purity (Typical) | ≥95% | [8] |

The structure of this enaminone is characterized by a strong intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), which favors the Z-isomer configuration. This hydrogen bond forms a stable six-membered ring, significantly influencing the molecule's planarity and conformational preference.[9]

Tautomerism and Isomerism

Like other β-dicarbonyl derivatives, this compound can exist in equilibrium between its enaminone and a less stable iminoketone tautomeric form. However, the conjugated enaminone form is overwhelmingly favored due to the stability conferred by the delocalized π-system and the intramolecular hydrogen bond.[10]

Caption: Keto-enol tautomerism of the enaminone.

Synthesis of this compound

The primary and most logical synthetic route to this compound is the condensation reaction between 1,1,1-trifluoro-2,4-pentanedione (also known as trifluoroacetylacetone) and a source of ammonia, such as ammonium acetate.[2][11] This reaction is a classic method for forming enaminones from β-dicarbonyl compounds.

Caption: Synthetic pathway to the target compound.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via condensation.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 eq)

-

Ammonium acetate (1.5 eq)[11]

-

Benzene or Toluene (as solvent)

-

Dean-Stark apparatus

-

Standard reflux glassware

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Reactor: To the flask, add 1,1,1-trifluoro-2,4-pentanedione and the solvent (e.g., benzene).

-

Addition of Amine Source: Add ammonium acetate to the mixture.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion. Monitor the progress of the reaction by observing the amount of water collected.

-

Work-up: Once the reaction is complete (typically when water formation ceases), cool the mixture to room temperature.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization (if solid) or column chromatography to yield the final product.[2]

Causality Behind Experimental Choices:

-

Azeotropic Removal of Water: The condensation reaction is an equilibrium process. By removing water using a Dean-Stark trap, the equilibrium is shifted towards the product side, ensuring a high yield, a principle rooted in Le Chatelier's principle.

-

Ammonium Acetate as Ammonia Source: Ammonium acetate is a convenient and mild source of ammonia in situ, which is often preferred over using gaseous ammonia directly.[11]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although a complete, published dataset for this specific molecule is elusive, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[9][12]

| Technique | Expected Features |

| ¹H NMR | - Vinyl Proton (-CH=): A singlet or doublet around 5.0-6.0 ppm. - Amine Protons (-NH₂): Two broad singlets, one for the non-hydrogen-bonded proton (around 5.5-7.5 ppm) and one for the intramolecularly hydrogen-bonded proton (deshielded, >10 ppm). - Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 180-195 ppm. - Trifluoromethyl Carbon (-CF₃): A quartet (due to ¹JC-F coupling) around 115-120 ppm. - Olefinic Carbons (=CH- and =C(NH₂)-): Signals between 90-160 ppm. - Methyl Carbon (-CH₃): A signal around 20-30 ppm. |

| ¹⁹F NMR | - A singlet for the -CF₃ group, typically in the range of -65 to -75 ppm (relative to CFCl₃). The precise chemical shift is sensitive to the electronic environment.[9] |

| IR Spectroscopy | - N-H Stretch: Broad bands in the 3200-3400 cm⁻¹ region. - C=O Stretch: A strong absorption band around 1600-1640 cm⁻¹, shifted to lower frequency due to conjugation and intramolecular hydrogen bonding. - C=C Stretch: A band in the 1550-1600 cm⁻¹ region. - C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (139.08). - Fragmentation: Characteristic loss of fragments such as CF₃, CO, and CH₃. |

Chemical Reactivity and Synthetic Applications

The "push-pull" nature of the enaminone scaffold makes this compound a versatile synthon, capable of acting as both a nucleophile and an electrophile.

Caption: Reactivity map of the enaminone scaffold.

Key Application: Synthesis of Trifluoromethyl-Pyrazoles

One of the most significant applications of trifluoromethylated enaminones is in the synthesis of pyrazoles, a class of heterocycles prevalent in pharmaceuticals.[13] The reaction of this compound with hydrazine or its derivatives provides a direct route to 3(5)-trifluoromethyl-5(3)-methylpyrazoles.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine at the electrophilic carbonyl carbon, followed by an intramolecular cyclization with the elimination of water. The regioselectivity (i.e., whether the CF₃ group is at the 3 or 5 position) can be influenced by the reaction conditions and the nature of the hydrazine substituent.

Caption: General scheme for pyrazole synthesis.

This synthetic strategy is highly valuable in drug discovery. For instance, pyrazole scaffolds are central to the structure of COX-2 inhibitors like Celecoxib, and the inclusion of a trifluoromethyl group is a common strategy to enhance potency and pharmacokinetic properties.[14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely published, safety precautions can be inferred from its structural components and data for analogous compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.

-

Hazards: The compound is expected to be harmful if swallowed and may cause serious eye irritation or damage.[8] Compounds of this class can be skin irritants.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[8]

Future Outlook and Conclusion

This compound stands as a potent and versatile building block for chemical synthesis. Its value is intrinsically linked to the growing demand for fluorinated compounds in the pharmaceutical and agrochemical industries.[1][4] The dual nucleophilic and electrophilic nature of its enaminone core provides a robust platform for constructing complex molecular architectures, most notably trifluoromethyl-substituted heterocycles.

Future research will likely focus on expanding the synthetic utility of this and related enaminones, exploring novel cycloaddition and cross-coupling reactions, and leveraging its unique properties to design next-generation bioactive molecules. For drug development professionals and synthetic chemists, a thorough understanding of the properties and reactivity of this compound is essential for unlocking its full potential in creating innovative chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. innospk.com [innospk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 184848-89-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistwizards.com [chemistwizards.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Physicochemical characteristics of 4-Amino-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1,1,1-trifluoro-3-buten-2-one, a fluorinated enaminone, represents a versatile building block in synthetic organic chemistry. The presence of a trifluoromethyl group imparts unique electronic properties, enhancing its reactivity and making it a valuable precursor for the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a summary of the known physicochemical characteristics of this compound, outlines general synthetic approaches, and discusses its potential applications in drug development based on the reactivity of related compounds. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide also draws upon data from structurally similar compounds to infer potential properties and reactivity patterns.

Physicochemical Characteristics

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes the basic and computed properties that have been identified.

| Property | Value | Source |

| CAS Number | 184848-89-3 | [1][2] |

| Molecular Formula | C₄H₄F₃NO | [1] |

| Molecular Weight | 139.08 g/mol | [1][] |

| Appearance | Liquid | [2] |

| Synonyms | (E)-4-amino-1,1,1-trifluoro-but-3-en-2-one, 4-Amino-1,1,1-trifluorobut-3-en-2-one | [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of structurally related β-amino-α,β-unsaturated ketones and trifluoromethylated enaminones is well-documented. A general and plausible synthetic route would involve the condensation of a trifluoromethyl β-diketone or a related precursor with an amine source.

A common method for the synthesis of similar enaminones involves the reaction of a trifluoroacetoacetate ester with an amine. For instance, the Claisen condensation of ethyl trifluoroacetate and ethyl acetate can yield ethyl 4,4,4-trifluoroacetoacetate, which is a key intermediate for various agrochemicals and pharmaceuticals.[4]

A generalized workflow for the synthesis of a trifluoromethylated enaminone is depicted below.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

A broad singlet corresponding to the -NH₂ protons.

-

Two doublets in the vinylic region for the -CH=CH- protons, showing cis or trans coupling.

-

The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR:

-

A signal for the carbonyl carbon.

-

Signals for the two vinylic carbons.

-

A quartet for the trifluoromethyl carbon due to coupling with fluorine.

IR Spectroscopy:

-

N-H stretching vibrations for the primary amine.

-

C=O stretching vibration for the ketone.

-

C=C stretching for the alkene.

-

Strong C-F stretching bands.

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of 139.08.

-

Fragmentation patterns consistent with the loss of small molecules like CO, CF₃, and parts of the amino-alkene chain.

Reactivity and Potential Applications in Drug Development

Trifluoromethylated enaminones are valuable intermediates in organic synthesis due to their dual functionality. The enaminone moiety can act as a nucleophile at the β-carbon and the nitrogen atom, while the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon and the β-carbon of the double bond.

Synthesis of Heterocyclic Compounds

A primary application of compounds like this compound is in the synthesis of trifluoromethyl-substituted heterocycles, which are prevalent in many pharmaceuticals and agrochemicals. For example, the reaction of similar enaminones with dinucleophiles can lead to the formation of pyrimidines, pyridines, and other important heterocyclic systems.

The diagram below illustrates a general reaction pathway for the synthesis of a trifluoromethyl-substituted pyrimidine from a trifluoromethylated enaminone.

Caption: General pathway for pyrimidine synthesis from a trifluoromethyl enaminone.

Potential Biological Significance

The trifluoromethyl group is a key feature in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. While no specific biological activities have been reported for this compound, related trifluoromethyl-containing compounds have shown a wide range of biological activities, including as enzyme inhibitors and modulators of signaling pathways. Further research into the biological properties of this compound and its derivatives could be a promising area for drug discovery.

Conclusion

This compound is a potentially valuable, yet under-characterized, building block in organic synthesis. While its basic chemical identity is established, a significant opportunity exists for further research to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its utility in the synthesis of novel, biologically active compounds. The information provided in this guide, based on available data and knowledge of related compounds, serves as a foundation for future investigations into this promising molecule.

References

In-Depth Technical Guide: 4-Amino-1,1,1-trifluoro-3-buten-2-one

CAS Number: 184848-89-3

A Versatile Trifluoromethylated Building Block for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1,1,1-trifluoro-3-buten-2-one, a key intermediate in modern organic synthesis. The unique combination of a trifluoromethyl group, a ketone, and a vinylogous amine functionality makes this compound a highly reactive and versatile synthon for the preparation of a wide array of heterocyclic compounds with significant potential in drug discovery and agrochemical development.

Chemical and Physical Properties

This compound is an organic compound that is noted for its trifluoromethyl group which enhances its reactivity and imparts unique properties to its derivatives. The presence of both a double bond and a ketone group further contributes to its chemical versatility.

| Property | Value | Reference |

| Molecular Formula | C₄H₄F₃NO | [1][2] |

| Molecular Weight | 139.08 g/mol | [1] |

| Appearance | Light yellow to yellow liquid or solid/semi-solid | [3][4] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [4] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a plausible and commonly utilized synthetic route involves the reaction of an appropriate precursor with ammonia. A likely starting material is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, where the ethoxy group can be displaced by ammonia in a nucleophilic substitution reaction.

A general procedure for the synthesis of related trifluoromethylated-enaminones involves the reaction of a formylated acetophenone with a primary amine in a suitable solvent like acetic acid or ethanol.[4]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted and from Analogs)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons and the amine protons. The vinyl protons would likely appear as doublets, with coupling constants indicative of their geometric relationship. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the vinyl carbons, and the trifluoromethyl carbon (which would exhibit splitting due to fluorine coupling). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1690 cm⁻¹), and C=C stretching (around 1600-1640 cm⁻¹). A study on the infrared spectra of the closely related 4-(N-methylamino)- and 4-(N,N-dimethylamino)-1,1,1-trifluorobut-3-en-2-ones provides valuable comparative data.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (139.08 g/mol ). |

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional molecule, and its reactivity is characterized by the interplay of the amine, ketone, and trifluoromethylated double bond. This makes it a valuable precursor for the synthesis of various heterocyclic compounds.

The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, making the carbonyl carbon more electrophilic and the double bond susceptible to nucleophilic attack. The amino group, on the other hand, can act as a nucleophile.

Key Reactions and Applications:

-

Synthesis of Heterocycles: This compound is an excellent synthon for the preparation of various nitrogen- and oxygen-containing heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry.[6] The reaction with dinucleophiles can lead to the formation of seven-membered rings like diazepines.

-

Precursor for Bioactive Molecules: The trifluoromethyl group is a key feature in many modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[7] Therefore, derivatives of this compound are attractive targets for drug discovery programs.

Reaction with Dinucleophiles to Form Heterocycles:

Caption: General scheme for heterocycle synthesis.

Potential in Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance the pharmacological properties of a molecule.[7] Trifluoromethylated compounds often exhibit improved metabolic stability and can act as bioisosteres for other chemical groups.

While specific biological activities of this compound itself are not widely reported, its utility as a precursor for various bioactive heterocycles is of significant interest. For instance, pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.

Potential Drug Discovery Workflow:

Caption: Workflow for drug discovery applications.

Safety Information

Detailed toxicology data for this compound is limited. As with any chemical reagent, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique structural features make it an attractive starting material for the synthesis of a diverse range of trifluoromethylated heterocyclic compounds with significant potential in the development of new pharmaceuticals and agrochemicals. Further research into the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. equationchemical.com [equationchemical.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 4-Amino-1,1,1-trifluoro-3-buten-2-one. Due to a scarcity of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and analogy to similar compounds. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from fundamental principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~5.2 - 5.6 | Doublet | ~7-9 | =CH-CO |

| ~7.0 - 7.5 | Doublet of triplets | ~12-14, ~7-9 | =CH-NH₂ | |

| ~6.0 - 8.0 (broad) | Singlet | - | -NH₂ | |

| ¹³C NMR | ~95 - 105 | Quartet | ~270-280 (C-F) | CF₃ |

| ~180 - 190 | Quartet | ~35-40 (C-C-F) | C=O | |

| ~90 - 100 | Singlet | - | =CH-CO | |

| ~145 - 155 | Singlet | - | =CH-NH₂ | |

| ¹⁹F NMR | ~ -70 to -80 | Singlet | - | -CF₃ |

Note: Predicted chemical shifts are relative to standard references (TMS for ¹H and ¹³C NMR). The amino protons' chemical shift can be highly variable depending on the solvent and concentration.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Alkene (=C-H) |

| 1680 - 1700 | C=O stretch | Ketone (α,β-unsaturated) |

| 1620 - 1640 | C=C stretch | Alkene |

| 1550 - 1650 | N-H bend | Amine (-NH₂) |

| 1100 - 1300 | C-F stretch | Trifluoromethyl (-CF₃) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment | Interpretation |

| 139 | [C₄H₄F₃NO]⁺ | Molecular Ion (M⁺) |

| 120 | [M - F]⁺ or [M - NH₃ - H]⁺ | Loss of a fluorine atom or ammonia and hydrogen |

| 92 | [M - F - CO]⁺ | Loss of fluorine and carbon monoxide |

| 70 | [M - CF₃]⁺ | Loss of the trifluoromethyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. No external standard is typically needed as the spectrometer's fluorine frequency is a reliable reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Ionization: Electron Impact (EI) ionization is a common method for small, volatile molecules and would likely produce the fragmentation pattern predicted above. Electrospray Ionization (ESI) is another option, particularly if analyzing for the molecular ion with minimal fragmentation.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI). The analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the nucleophilic substitution of the ethoxy group in 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with ammonia. The ethoxy compound is a known versatile building block in organic synthesis.[1][2]

Caption: Proposed synthesis of this compound.

References

In-Depth Technical Guide: Stability and Storage of 4-Amino-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Amino-1,1,1-trifluoro-3-buten-2-one. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related chemical classes, including β-amino-α,β-unsaturated ketones (enaminones) and organofluorine compounds. It outlines potential degradation pathways, recommended storage conditions, and general methodologies for stability assessment to ensure the integrity of the compound in research and development settings.

Introduction

This compound is a fluorinated enaminone of interest in synthetic chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the molecule's chemical properties, including its stability. Understanding the stability profile of this compound is crucial for its proper handling, storage, and application in experimental work to ensure reproducible results and prevent the formation of unwanted degradation products.

Chemical Properties

| Property | Value | Source |

| CAS Number | 184848-89-3 | [1][2] |

| Molecular Formula | C₄H₄F₃NO | [1] |

| Molecular Weight | 139.08 g/mol | [1] |

| Alternate Name | 4-Amino-2-oxo-1,1,1-trifluorobut-3-ene | [1] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. These are primarily inferred from the known reactivity of enaminones and trifluoromethyl ketones.

Hydrolysis

The enaminone functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the cleavage of the C-N bond.

-

Acid-Catalyzed Hydrolysis: Protonation of the enamine nitrogen or the carbonyl oxygen can facilitate nucleophilic attack by water, leading to the formation of 4,4,4-trifluoroacetoacetic acid and ammonia.

-

Base-Catalyzed Hydrolysis: While generally more stable under basic conditions, strong bases could promote hydrolysis.

Photodegradation

Enaminones are known to be photosensitive. Exposure to light, particularly UV radiation, can induce various reactions. The specific photochemical behavior of this compound has not been documented, but potential reactions include:

-

Isomerization: Cis-trans isomerization around the C=C double bond.

-

Cyclization Reactions: Intramolecular cyclization pathways may be possible.

-

Radical Reactions: Photo-induced radical formation could lead to a variety of degradation products.

Thermal Degradation

Elevated temperatures can promote the degradation of fluorinated organic compounds. Thermal decomposition of fluoropolymers is known to produce various smaller fluorinated compounds.[3] While the specific thermal decomposition products of this compound are unknown, heating could lead to fragmentation of the molecule.

Oxidation

The enamine double bond may be susceptible to oxidation, leading to the formation of various oxidized species. The presence of oxidizing agents should be avoided during storage and handling.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential thermal degradation and other chemical reactions. |

| Light | Store in a light-resistant container (e.g., amber vial) and in the dark. | To prevent photo-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | To prevent hydrolysis. |

| Purity | Use high-purity solvents and reagents when preparing solutions to avoid introducing contaminants that could catalyze degradation. | Impurities can act as catalysts for decomposition. |

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following general methodologies, based on ICH guidelines, can be adapted for its stability evaluation.[4][5][6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][6]

Objective: To accelerate the degradation of the compound under various stress conditions to understand its degradation pathways.

General Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength of maximum absorbance of the parent compound and/or mass spectrometry (LC-MS) for identification of degradation products.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not extensively documented in public literature, an understanding of its chemical nature as a fluorinated enaminone allows for the formulation of robust handling and storage protocols. Researchers and drug development professionals should be aware of its potential susceptibility to hydrolysis, photodegradation, and thermal stress. For critical applications, it is strongly recommended to perform in-house stability studies using the general methodologies outlined in this guide to ensure the quality and integrity of the compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound's Properties and supplier [tradingchem.com]

- 3. researchgate.net [researchgate.net]

- 4. iagim.org [iagim.org]

- 5. q1scientific.com [q1scientific.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. biobostonconsulting.com [biobostonconsulting.com]

- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one

An In-depth Technical Guide on the Reactivity Profile of 4-Amino-1,1,1-trifluoro-3-buten-2-one For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth literature on the reactivity profile of this compound is limited. This guide infers its reactivity based on its close structural analog, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a well-documented and versatile building block in fluorine chemistry. The reactivity of the amino compound is expected to be analogous to the ethoxy compound, particularly in reactions involving nucleophilic attack at the carbonyl carbon and the β-carbon, with the primary difference being the nature of the leaving group (amine vs. ethoxide).

Introduction

This compound is a trifluoromethylated enaminone, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. This guide provides a comprehensive overview of the expected reactivity of this compound, based on the known chemistry of its ethoxy analog.

Core Reactivity

The reactivity of this compound is dictated by the interplay of several functional groups: the electrophilic trifluoromethyl ketone, the electron-rich enamine system, and the potential for nucleophilic substitution at the β-position.

Key Reactive Sites:

-

Carbonyl Carbon (C2): Highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it susceptible to attack by a wide range of nucleophiles.

-

β-Carbon (C4): Part of an electron-deficient double bond, making it a prime target for Michael-type additions. The amino group can also be displaced by nucleophiles in addition-elimination reactions.

-

Enamine Double Bond (C3=C4): Can participate in cycloaddition reactions.

Synthesis

The synthesis of this compound can be inferred from the synthesis of other trifluoromethylated enaminones. A common route involves the reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with ammonia or an ammonia equivalent.

Experimental Protocol: General Synthesis of 4-(Alkylamino)-1,1,1-trifluoro-3-buten-2-ones

This protocol for the synthesis of related N-alkylated enaminones can be adapted for the synthesis of the title compound using ammonia.

-

Reagents:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

-

Amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous acetonitrile

-

-

Procedure:

-

A solution of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in anhydrous acetonitrile is cooled to 0 °C.

-

The amine (1.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours), or heated under reflux if necessary.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel chromatography or recrystallization to yield the desired enaminone.

-

Reactivity Profile and Key Reactions

The following sections detail the expected reactivity of this compound based on the known reactions of ETFBO.

Reactions with Nucleophiles

4.1.1. C-Nucleophiles (Organometallic Reagents)

The reaction with organometallic reagents is expected to be regioselective, depending on the nature of the reagent.

-

Grignard Reagents (e.g., Phenylmagnesium bromide): Likely to result in the substitution of the amino group to yield β-arylvinyltrifluoromethylketones.

-

Organozinc Compounds: Expected to undergo 1,2-addition to the carbonyl group.

Table 1: Summary of Reactions with C-Nucleophiles (based on ETFBO)

| Nucleophile | Product Type | Yield (%) |

| Phenylmagnesium bromide | Ethoxy group substitution | Not specified |

| Organozinc compounds | 1,2-addition to carbonyl | Not specified |

4.1.2. N-Nucleophiles

Reactions with nitrogen nucleophiles are crucial for the synthesis of various nitrogen-containing heterocycles.

-

Ethylenediamine: Reacts to form 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield.[1][2]

-

o-Phenylenediamine: Yields 2-trifluoromethyl benzimidazole.

-

Hydrazines: Lead to the formation of trifluoromethyl-substituted pyrazoles. This is a highly valuable transformation in medicinal chemistry.

-

Urea: In the presence of acid, can lead to the formation of trifluoromethyl-pyrimidinones.

Table 2: Summary of Reactions with N-Nucleophiles (based on ETFBO)

| Nucleophile | Product | Yield (%) |

| Ethylenediamine | 5-trifluoromethyl-2,3-dihydro-1,4-diazepine | Good |

| o-Phenylenediamine | 2-trifluoromethyl benzimidazole | Not specified |

| Hydrazine | Trifluoromethyl-pyrazoles | Good |

| Urea | Trifluoromethyl-pyrimidinones | Not specified |

Experimental Protocol: Synthesis of 5-trifluoromethyl-2,3-dihydro-1,4-diazepine[3]

-

Reagents:

-

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (1.68 g, 10 mmol)

-

Ethylenediamine (0.6 g, 10 mmol)

-

Ethanol (10 mL)

-

-

Procedure:

-

To a solution of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol, add ethylenediamine.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Continue stirring at 80°C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified by standard methods.

-

Reactions with Phosphorous Nucleophiles

Phosphorous nucleophiles exhibit diverse reactivity with this class of compounds.

-

Triethyl phosphite: Undergoes a [4+2] cycloaddition reaction upon heating.[3]

-

Tributyl phosphine: Results in a double addition product.[3]

Table 3: Summary of Reactions with Phosphorous Nucleophiles (based on ETFBO)

| Nucleophile | Product Type |

| Triethyl phosphite | [4+2] cycloaddition |

| Tributyl phosphine | Double addition |

Cycloaddition Reactions

The enone system can participate in cycloaddition reactions, providing access to complex cyclic structures. The reaction with triethyl phosphite is a key example of a [4+2] cycloaddition.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for the synthesis of heterocyclic compounds from this compound.

Caption: Synthesis of this compound from ETFBO.

Caption: Reactivity profile with various nucleophiles.

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound is a promising building block for the synthesis of a wide array of trifluoromethyl-containing compounds, particularly heterocycles of medicinal interest. Its reactivity, inferred from its ethoxy analog, demonstrates its versatility in undergoing reactions with a diverse range of nucleophiles and participating in cycloaddition reactions. The protocols and data presented in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable compound. Further experimental studies on the specific reactivity of the title compound are warranted to fully elucidate its chemical profile.

References

Solubility of 4-Amino-1,1,1-trifluoro-3-buten-2-one in organic solvents.

Technical Guide: Physicochemical Properties of 4-Amino-1,1,1-trifluoro-3-buten-2-one with a Focus on Solubility

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

This compound, a trifluoromethyl-containing enaminone, is a chemical intermediate of interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a key structural motif known to modulate the physicochemical and biological properties of molecules, including lipophilicity, metabolic stability, and binding affinity. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties

While specific solubility data is not available, the known physicochemical properties of this compound are summarized in Table 1. This information provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 372-29-2 | [1][2][3] |

| Molecular Formula | C₄H₄F₃NO | [1] |

| Molecular Weight | 139.08 g/mol | [1][4] |

| Appearance | Light yellow liquid | [5] |

| Purity | ≥98% (by GC) | [5] |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

Note: The CAS number 184848-89-3 is also associated with this compound in some chemical supplier databases.[5][6][7][8]

Discussion on Solubility

General Principles and the Influence of the Trifluoromethyl Group

The solubility of a compound is influenced by its polarity, molecular size, and the intermolecular forces it can form with a solvent. The structure of this compound, with its amino and keto groups, suggests the potential for hydrogen bonding, which would favor solubility in polar solvents.

The presence of the trifluoromethyl (-CF₃) group significantly impacts a molecule's properties. It is highly electronegative and can increase lipophilicity.[9] The C-F bond is very strong, contributing to the high metabolic stability of trifluoromethylated compounds.[9] Generally, the introduction of a trifluoromethyl group is a common strategy to enhance the lipophilicity and membrane permeability of drug candidates.[9]

Expected Solubility Profile

Based on its structure and the general effects of the trifluoromethyl group, a qualitative solubility profile for this compound can be inferred:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group should allow for hydrogen bonding, suggesting potential solubility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): The polar ketone functionality and the overall dipole moment of the molecule would suggest moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The increased lipophilicity due to the trifluoromethyl group might impart some solubility, but the polar amino and ketone groups would likely limit it.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. It is plausible that this compound would be soluble in these solvents. A related compound, Ethyl 3-amino-4,4,4-trifluorocrotonate, is reported to have slight solubility in chloroform and methanol.[3]

Experimental Protocol for Solubility Determination

As no specific experimental data for the solubility of this compound has been found, a general experimental workflow for determining solubility is proposed. This can serve as a template for researchers aiming to quantify the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent of interest in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilution: The filtered saturated solution is accurately diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: The concentration of the diluted solution is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy against a calibration curve prepared with known standards.

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently not available in the peer-reviewed literature or public databases, its physicochemical properties and the known effects of the trifluoromethyl group suggest it is likely to be soluble in a range of polar aprotic and chlorinated organic solvents. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for determining the precise solubility in solvents relevant to their specific applications. The generation and publication of such data would be a valuable contribution to the chemical science community.

References

- 1. scbt.com [scbt.com]

- 2. ETHYL 3-AMINO-4,4,4-TRIFLUOROBUT-2-ENOATE | CAS 372-29-2 [matrix-fine-chemicals.com]

- 3. Cas 372-29-2,Ethyl 3-amino-4,4,4-trifluorocrotonate | lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. standardschem.com [standardschem.com]

- 6. This compound | 184848-89-3 [chemicalbook.com]

- 7. equationchemical.com [equationchemical.com]

- 8. tradingchem.com [tradingchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1,1,1-trifluoro-3-buten-2-one is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its discovery, synthesis, and known properties. Due to the limited publicly available data specifically on this compound, this guide also draws parallels with the more extensively studied analogous compound, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), to infer potential reactivity and applications. This document aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this and related trifluoromethylated enaminones.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is of particular interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This compound, a trifluoromethylated enaminone, represents a potentially valuable synthon for the creation of novel pharmaceuticals and functional materials. Enaminones are versatile intermediates in organic synthesis, and the presence of the trifluoromethyl group in this molecule offers unique opportunities for the development of new chemical entities.

This guide summarizes the known information on this compound, including its chemical identity and physical properties. It also presents a generalized synthetic approach and discusses potential applications based on the reactivity of related compounds.

Discovery and History

Detailed information regarding the specific discovery and historical development of this compound is not extensively documented in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes. Its emergence is likely linked to the broader interest in fluorinated building blocks for the pharmaceutical and agrochemical industries.

Research into trifluoromethylated compounds has been active for several decades, with a significant focus on developing synthetic methodologies for their preparation. The study of trifluoromethylated enaminones, as a class of compounds, has revealed their utility in synthesizing a variety of heterocyclic and carbocyclic systems.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 184848-89-3 | [1][2][3] |

| Molecular Formula | C4H4F3NO | [3] |

| Molecular Weight | 139.08 g/mol | [3][4] |

| Appearance | Light yellow liquid | [5] |

| Purity | ≥98% (GC) | [5] |

Synthesis and Reactivity

General Synthetic Approach

A general workflow for the synthesis of trifluoromethylated enaminones is depicted below.

Reactivity and Potential Applications

The reactivity of this compound is expected to be characteristic of enaminones, which possess both nucleophilic and electrophilic centers. The enamine moiety can act as a nucleophile, while the carbonyl group and the trifluoromethyl group can render the β-carbon electrophilic.

By analogy to its ethoxy counterpart (ETFBO), which is a valuable precursor in the synthesis of pyrazoles and farnesyltransferase inhibitors, this compound could potentially be utilized in the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity of this compound and its effects on any signaling pathways. Research in this area would be necessary to elucidate its potential as a therapeutic agent or a biological probe. Given the prevalence of trifluoromethyl groups in modern pharmaceuticals, it is plausible that derivatives of this compound could exhibit interesting biological properties.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and key reactions of this compound are not available in the public domain. Researchers wishing to work with this compound would need to develop and optimize their own procedures, likely starting from general methods for the synthesis of enaminones.

A generalized, hypothetical protocol for its synthesis is provided below for illustrative purposes. Note: This is a theoretical procedure and would require experimental validation.

Hypothetical Synthesis of this compound

-

Reaction Setup: To a solution of a suitable trifluoromethyl β-dicarbonyl compound (1 equivalent) in an appropriate solvent (e.g., ethanol, toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add a source of ammonia, such as a solution of ammonia in ethanol or ammonium acetate (1-1.2 equivalents).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Conclusion and Future Outlook

This compound is a commercially available fluorinated building block with significant untapped potential. While there is a notable scarcity of detailed scientific literature on its synthesis, reactivity, and biological activity, its structure suggests it could be a valuable tool for the synthesis of novel heterocyclic compounds. The well-documented utility of the related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, in pharmaceutical synthesis provides a strong rationale for further investigation into the amino analogue.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Exploring its reactivity with a variety of electrophiles and nucleophiles.

-

Synthesizing a library of derivatives and screening them for biological activity.

-

Investigating its potential in materials science, for example, in the synthesis of fluorinated polymers or functional dyes.

This technical guide serves as a starting point for researchers and drug development professionals interested in this promising but understudied molecule. The exploration of its chemistry and biology could lead to significant advancements in medicinal chemistry and materials science.

References

- 1. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 4-Amino-1,1,1-trifluoro-3-buten-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Amino-1,1,1-trifluoro-3-buten-2-one, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and applications, with a focus on providing practical information for laboratory use.

Introduction

This compound, with the CAS number 184848-89-3, is a fluorinated organic compound of growing interest in the pharmaceutical and agrochemical industries. Its structure, featuring a trifluoromethyl group, a ketone, and an enamine moiety, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in drug design. This guide serves as a central resource for professionals seeking to procure and utilize this versatile reagent.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| Santa Cruz Biotechnology | 184848-89-3 | C₄H₄F₃NO | 139.08 | Not Specified | Not Specified |

| Changzhou Standard Chemical Co., Ltd. | 184848-89-3 | C₄H₄F₃NO | 139.08 | ≥98% (GC) | Light yellow liquid |

| XIAMEN EQUATION CHEMICAL CO.,LTD | 184848-89-3 | C₄H₄F₃NO | 139.08 | Not Specified | Not Specified |

| CymitQuimica | 184848-89-3 | C₄H₄F₃NO | 139.08 | ≥95% | Liquid |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 184848-89-3 |

| Molecular Formula | C₄H₄F₃NO |

| Molecular Weight | 139.08 g/mol |

| Appearance | Light yellow liquid[1] |

| Purity | ≥95% to ≥98% (GC)[1] |

Further detailed physicochemical data such as boiling point, melting point, density, and spectral data (NMR, IR, MS) are not consistently provided by all suppliers. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Experimental Protocols

General Synthetic Approach (Hypothetical)

A plausible synthetic route to this compound could involve the reaction of a trifluoromethyl-containing precursor with a suitable amine source. The following diagram illustrates a generalized synthetic workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Trifluoromethylated Pyrazoles Utilizing 4-Amino-1,1,1-trifluoro-3-buten-2-one Derivatives

Introduction: The Significance of Trifluoromethyl-Pyrazoles and Fluorinated Building Blocks

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous therapeutic agents and pesticides. The incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring often enhances the pharmacological properties of these molecules. The CF₃ group is a lipophilic electron-withdrawing group that can improve metabolic stability, bioavailability, and binding affinity of drug candidates. Consequently, the development of efficient and regioselective methods for the synthesis of trifluoromethylated pyrazoles is an area of intense research.[1][2]

4-Amino-1,1,1-trifluoro-3-buten-2-one and its derivatives have emerged as powerful and versatile building blocks for the construction of various trifluoromethyl-containing heterocycles. These β-enaminoketones possess two electrophilic centers and a nucleophilic amino group, allowing for diverse reactivity. This application note provides a detailed guide to the synthesis of trifluoromethylated pyrazoles via the cyclocondensation of this compound derivatives with hydrazines. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity.

Reaction Mechanism: A Stepwise Cyclocondensation Pathway

The synthesis of pyrazoles from 1,3-dicarbonyl compounds or their analogs, such as β-enaminoketones, and hydrazines is a classic and robust transformation known as the Knorr pyrazole synthesis.[3][4] The reaction with this compound proceeds through a well-established cyclocondensation mechanism.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the carbonyl carbon of the enaminone. This is typically the most electrophilic site. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Caption: General mechanism for pyrazole synthesis.

A critical aspect of this reaction is the regioselectivity when using substituted hydrazines (e.g., phenylhydrazine or methylhydrazine). The initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms of the substituted hydrazine. The regiochemical outcome is influenced by both electronic and steric factors of the hydrazine substituent and the reaction conditions. Generally, the more nucleophilic and less sterically hindered nitrogen atom of the hydrazine will preferentially attack the carbonyl carbon.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3(5)-Trifluoromethyl-1H-pyrazoles

This protocol describes a general method for the cyclocondensation of a this compound derivative with hydrazine hydrate or substituted hydrazines.

Materials and Reagents:

| Reagent | Purity | Supplier |

| This compound | ≥97% | Varies |

| Hydrazine hydrate (or substituted hydrazine) | ≥98% | Standard vendor |

| Ethanol (or other suitable solvent) | Anhydrous | Standard vendor |

| Glacial Acetic Acid (optional catalyst) | ACS Grade | Standard vendor |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (5-10 mL per mmol of enaminone).

-

Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base may be added. For less reactive hydrazines, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired trifluoromethylated pyrazole.

Trustworthiness: Self-Validating System

To ensure the identity and purity of the synthesized pyrazoles, a thorough characterization is essential. This includes:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation and confirming the regiochemistry of the product.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Protocol 2: Regioselective Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole

This protocol provides a more specific example for a regioselective synthesis. The reaction of trifluoromethyl β-dicarbonyl compounds with arylhydrazines often leads to the formation of the 1-aryl-5-(trifluoromethyl)pyrazole isomer due to the initial attack of the more nucleophilic nitrogen of the arylhydrazine on the carbonyl carbon adjacent to the methyl group, followed by cyclization involving the nitrogen attached to the aryl group.

Materials and Reagents:

| Reagent | Purity | Molar Eq. |

| This compound | ≥97% | 1.0 |

| Phenylhydrazine | ≥97% | 1.1 |

| Ethanol | Anhydrous | - |

Procedure:

-

To a solution of this compound (1.0 g, 6.45 mmol) in ethanol (20 mL), add phenylhydrazine (0.77 g, 7.10 mmol).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole as the major regioisomer.

Data Presentation: Expected Outcomes

The following table summarizes the expected products and typical yields for the reaction of this compound with various hydrazines, based on analogous reactions reported in the literature.

| Hydrazine Derivative | Product(s) | Typical Yield (%) | Regioselectivity |

| Hydrazine Hydrate | 3(5)-(Trifluoromethyl)-1H-pyrazole | 80-95 | N/A |

| Methylhydrazine | Mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazole | 75-90 | Mixture |

| Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole (major) and 1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 70-85 | High |

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Conclusion

The use of this compound and its derivatives provides an efficient and straightforward route to valuable trifluoromethylated pyrazoles. The reaction proceeds via a reliable cyclocondensation mechanism. A key consideration for researchers is the regioselectivity when employing substituted hydrazines, which can be influenced by the nature of the substituent and the reaction conditions. The protocols and insights provided in this application note offer a solid foundation for the successful synthesis and characterization of this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Amino-1,1,1-trifluoro-3-buten-2-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,1,1-trifluoro-3-buten-2-one is a valuable and highly reactive fluorinated building block in organic synthesis. The presence of a trifluoromethyl group, a ketone, and a vinylogous amine functionality within a compact structure makes it an attractive precursor for the synthesis of a variety of complex molecules, particularly trifluoromethyl-substituted heterocycles. The trifluoromethyl moiety is of significant interest in medicinal chemistry as its incorporation into bioactive molecules can enhance properties such as metabolic stability, lipophilicity, and binding affinity. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the synthesis of key heterocyclic scaffolds.

Synthesis of this compound

The target compound can be synthesized from its more common ethoxy analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, by reaction with ammonia.[1]

General Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various trifluoromethyl-containing heterocycles due to its bifunctional nature. The enaminone moiety can react with a variety of binucleophiles to form five- and six-membered rings.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of this compound with hydrazine derivatives is a straightforward method for the synthesis of trifluoromethyl-substituted pyrazoles. These compounds are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1H-pyrazole.

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | This compound | Hydrazine Hydrate | 5-Trifluoromethyl-1H-pyrazole | Not Reported |

| 2 | This compound | Phenylhydrazine | 1-Phenyl-5-trifluoromethyl-1H-pyrazole | Not Reported |

Note: Yields are expected to be moderate to high based on analogous reactions.

Workflow for Pyrazole Synthesis

References

The Versatile Role of 4-Amino-1,1,1-trifluoro-3-buten-2-one in Medicinal Chemistry: A Gateway to Novel Therapeutics

Introduction: 4-Amino-1,1,1-trifluoro-3-buten-2-one is a valuable fluorinated building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The presence of the trifluoromethyl group is a key feature, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This enaminone scaffold provides a reactive platform for the construction of various pharmacologically active molecules, including but not limited to, pyrimidines and pyridones, which have demonstrated efficacy in diverse disease areas such as infectious diseases and virology.

This document provides a comprehensive overview of the applications of this compound in the synthesis of bioactive compounds, complete with detailed experimental protocols and quantitative biological data to guide researchers and drug development professionals in leveraging this promising chemical entity.

Application in the Synthesis of Antimycobacterial Agents

Trifluoromethyl-substituted pyrimidinones have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. While direct synthesis from this compound is a viable strategy, existing literature demonstrates a closely related synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate. The resulting pyrimidinone scaffold has shown significant potential for further optimization to develop novel anti-tuberculosis drugs.

Quantitative Data: Antimycobacterial Activity of Trifluoromethyl Pyrimidinones

| Compound ID | Structure | MIC (IC90) against M. tuberculosis (μM) | Cytotoxicity (IC50) against HepG2 cells (μM) | Reference |

| 1 | 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | < 5 | > 100 | [1] |

| 2 | 5-Methyl-2-(pyridin-4-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 4.9 | > 100 | [1] |

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one (Analogous Synthesis)

This protocol describes the synthesis of a trifluoromethyl pyrimidinone, a structure accessible from precursors like this compound.

Materials:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Picolinimidamide hydrochloride

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel (60–120 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (700 mg, 3.8 mmol) and picolinimidamide hydrochloride (500 mg, 3.2 mmol) in EtOH (10 mL) at room temperature, add Et3N (2.2 mL, 16.0 mmol).[1]

-

Heat the reaction mixture to 110°C and monitor for completion using thin-layer chromatography (TLC) with EtOAc as the mobile phase.[1]

-

Upon completion, evaporate the solvent to dryness and add ice-cold water (20 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (60–120 mesh) using 25% EtOAc-hexane as the eluent to yield the final product as a white solid.[1]

Workflow for the Synthesis of Trifluoromethyl Pyrimidinones

Caption: Synthetic workflow for a trifluoromethyl pyrimidinone.

Application in the Synthesis of Antiviral Pyridone Derivatives

The trifluoromethyl group is a key pharmacophore in a number of antiviral drugs. The enaminone structure of this compound makes it an ideal starting material for the synthesis of trifluoromethyl-substituted pyridones, a class of compounds with demonstrated antiviral activities.

Quantitative Data: Antiviral Activity of Representative Pyridine Derivatives

| Compound Class | Virus | Mechanism of Action | Reference |

| Pyridine-containing heterocycles | HIV, HCV, HBV, RSV, CMV | Reverse transcriptase inhibition, polymerase inhibition, etc. | [2] |

Experimental Protocol: General Synthesis of 4-Trifluoromethyl-2-pyridones (Conceptual)